Cas no 2138029-32-8 (2-(1-Chloroethyl)pyrimidine-5-carboxylic acid)

2-(1-Chloroethyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(1-chloroethyl)pyrimidine-5-carboxylic acid
- 2138029-32-8
- EN300-768327
- 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid
-
- インチ: 1S/C7H7ClN2O2/c1-4(8)6-9-2-5(3-10-6)7(11)12/h2-4H,1H3,(H,11,12)
- InChIKey: NJQQJBRFPCVFAT-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C1N=CC(C(=O)O)=CN=1
計算された属性
- せいみつぶんしりょう: 186.0196052g/mol
- どういたいしつりょう: 186.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 63.1Ų
2-(1-Chloroethyl)pyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768327-1.0g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 1.0g |
$728.0 | 2025-02-22 | |
Enamine | EN300-768327-2.5g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 2.5g |
$1428.0 | 2025-02-22 | |
Enamine | EN300-768327-0.5g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 0.5g |
$699.0 | 2025-02-22 | |
Enamine | EN300-768327-0.05g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 0.05g |
$612.0 | 2025-02-22 | |
Enamine | EN300-768327-0.25g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 0.25g |
$670.0 | 2025-02-22 | |
Enamine | EN300-768327-5.0g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 5.0g |
$2110.0 | 2025-02-22 | |
Enamine | EN300-768327-0.1g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 0.1g |
$640.0 | 2025-02-22 | |
Enamine | EN300-768327-10.0g |
2-(1-chloroethyl)pyrimidine-5-carboxylic acid |
2138029-32-8 | 95.0% | 10.0g |
$3131.0 | 2025-02-22 |
2-(1-Chloroethyl)pyrimidine-5-carboxylic acid 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
2-(1-Chloroethyl)pyrimidine-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid (CAS: 2138029-32-8)
2-(1-Chloroethyl)pyrimidine-5-carboxylic acid (CAS: 2138029-32-8) is a pyrimidine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its chloroethyl and carboxylic acid functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid as a key building block in the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that the chloroethyl group could be leveraged for selective alkylation of cysteine residues in the ATP-binding pocket of kinases, leading to the development of irreversible inhibitors with enhanced potency and selectivity. The study highlighted the compound's potential in overcoming drug resistance mechanisms observed in cancer therapies.
In another recent development, a team from the University of Cambridge reported the use of 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid in the synthesis of prodrugs for antiviral applications. The compound's carboxylic acid moiety was utilized to create ester-based prodrugs that exhibited improved bioavailability and targeted delivery to infected cells. This approach showed promise in the treatment of RNA viruses, including SARS-CoV-2 and influenza, by enabling the controlled release of active antiviral agents.
Further research has explored the compound's potential in radiopharmaceutical applications. A 2024 study in Nuclear Medicine and Biology demonstrated that 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid could be radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging. The study reported successful synthesis of the radiotracer and preliminary in vivo evaluation in tumor-bearing mice, showing favorable pharmacokinetics and tumor uptake.
The safety profile and synthetic accessibility of 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid have also been subjects of recent investigations. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2024) concluded that the compound exhibits manageable toxicity profiles when handled with appropriate precautions, making it a viable candidate for further pharmaceutical development. Meanwhile, advances in green chemistry approaches have led to more efficient synthetic routes with improved yields and reduced environmental impact.
Looking forward, the unique chemical properties of 2-(1-Chloroethyl)pyrimidine-5-carboxylic acid continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are focusing on its potential in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and as a warhead in covalent drug design. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important tool in medicinal chemistry for years to come.
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